2-(2-phenylethyl)oxirane
Overview
Description
. It consists of a benzene ring attached to a 3,4-epoxybutyl group. This compound is notable for its unique structure, which combines the aromatic properties of benzene with the reactive epoxy group.
Mechanism of Action
Target of Action
Oxiranes, also known as epoxides, are known to react with a variety of nucleophiles, including amines . This suggests that 2-(2-phenylethyl)oxirane could potentially interact with biological targets containing nucleophilic groups.
Mode of Action
The mode of action of this compound involves its interaction with its targets through nucleophilic attack . The oxygen atom in the three-membered oxirane ring is electropositive and can react with nucleophilic sites on target molecules . This reaction can lead to the opening of the oxirane ring and the formation of new covalent bonds .
Biochemical Pathways
The compound’s reactivity suggests that it could potentially interfere with various biochemical processes, particularly those involving molecules with nucleophilic groups .
Pharmacokinetics
They can be metabolized by various enzymes, particularly those in the liver, and are typically excreted in the urine .
Result of Action
Given its reactivity, it could potentially modify the structure and function of target molecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other reactive substances, and the specific characteristics of the biological system in which it is present .
Biochemical Analysis
Biochemical Properties
(3,4-Epoxybutyl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The epoxide group in (3,4-Epoxybutyl)benzene can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential mutagenic effects . Additionally, it can undergo hydrolysis by epoxide hydrolases, converting it into diols, which are less reactive and more easily excreted from the body .
Cellular Effects
(3,4-Epoxybutyl)benzene affects various types of cells and cellular processes. It can influence cell function by interacting with cellular macromolecules, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA . This oxidative stress can activate signaling pathways like the MAPK and NF-κB pathways, leading to altered gene expression and inflammatory responses .
Molecular Mechanism
The molecular mechanism of (3,4-Epoxybutyl)benzene involves its interaction with biomolecules at the molecular level. The epoxide group can form covalent adducts with nucleophilic sites in proteins and DNA, leading to enzyme inhibition or activation and changes in gene expression . For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, the formation of DNA adducts can result in mutations and genomic instability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,4-Epoxybutyl)benzene can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that (3,4-Epoxybutyl)benzene can degrade over time, leading to the formation of less reactive metabolites . Prolonged exposure to the compound can result in cumulative damage to cellular components, affecting cell viability and function . In vitro and in vivo studies have demonstrated that chronic exposure to (3,4-Epoxybutyl)benzene can lead to persistent oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of (3,4-Epoxybutyl)benzene vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression . At higher doses, it can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive metabolites . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects . Additionally, high doses of (3,4-Epoxybutyl)benzene can result in toxic effects such as DNA damage and apoptosis .
Metabolic Pathways
(3,4-Epoxybutyl)benzene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates . These intermediates can undergo further metabolism by epoxide hydrolases, resulting in the formation of diols . The compound can also be conjugated with glutathione, a tripeptide that helps detoxify reactive metabolites . These metabolic pathways play a crucial role in determining the compound’s toxicity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of (3,4-Epoxybutyl)benzene within cells and tissues are influenced by various factors. The compound can be transported across cell membranes by passive diffusion or facilitated by specific transporters . Once inside the cell, it can bind to intracellular proteins and lipids, affecting its localization and accumulation . The distribution of (3,4-Epoxybutyl)benzene within tissues can vary depending on the tissue’s metabolic activity and the presence of specific binding proteins .
Subcellular Localization
The subcellular localization of (3,4-Epoxybutyl)benzene can impact its activity and function. The compound can be localized to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . Targeting signals and post-translational modifications can direct (3,4-Epoxybutyl)benzene to these compartments, influencing its biochemical properties and effects . For example, the localization of the compound to the mitochondria can enhance its ability to induce oxidative stress and disrupt mitochondrial function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-phenylethyl)oxirane can be synthesized through various methods. One common approach involves the reaction of styrene oxide with benzyl chloride in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the formation of the epoxy group.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(2-phenylethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are typical.
Major Products:
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Nitrobenzene derivatives, halogenated benzenes.
Scientific Research Applications
2-(2-phenylethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactive epoxy group makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Styrene Oxide: Similar in structure but lacks the benzene ring.
Phenylbutylene Oxide: Another epoxy compound with a different substitution pattern on the benzene ring.
Uniqueness: 2-(2-phenylethyl)oxirane is unique due to its combination of an aromatic benzene ring and a reactive epoxy group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(2-phenylethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGAGAVQROERFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920840 | |
Record name | 2-(2-Phenylethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-76-7 | |
Record name | 2-(2-Phenylethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Epoxybutyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Phenylethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-phenylethyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3,4-EPOXYBUTYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K679U53X6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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